BenchChemオンラインストアへようこそ!

2-(3-methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane hydrochloride

Physicochemical property Amine basicity Scaffold comparison

Choose this specific 7-azabicyclo[2.2.1]heptane hydrochloride to avoid the uncontrolled pharmacological variables introduced by 1-aza positional isomers. The bridgehead nitrogen lowers the pKa (~9.0 vs. ~10.5 for 1-aza analogs), directly enhancing CNS passive permeability while retaining orthosteric binding. Published knockout-mouse data confirm spinal M4-mediated antinociception with this scaffold. The methyl-oxadiazole hydroxyl pharmacophore provides a distinct hydrogen-bond profile versus the 3-amino analog CMI-1145, enabling dissection of M2/M4 functional selectivity. The hydrochloride form guarantees defined stoichiometry, high aqueous solubility, and a strong UV chromophore for LC-MS/MS bioanalysis.

Molecular Formula C9H14ClN3O
Molecular Weight 215.68
CAS No. 2241140-36-1
Cat. No. B2663880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane hydrochloride
CAS2241140-36-1
Molecular FormulaC9H14ClN3O
Molecular Weight215.68
Structural Identifiers
SMILESCC1=NOC(=N1)C2CC3CCC2N3.Cl
InChIInChI=1S/C9H13N3O.ClH/c1-5-10-9(13-12-5)7-4-6-2-3-8(7)11-6;/h6-8,11H,2-4H2,1H3;1H
InChIKeyKJVGSYNAFWDRLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.1 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane Hydrochloride (CAS 2241140-36-1): Key Compound Profile for Procurement Decisions


2-(3-Methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane hydrochloride is a rigid, bridged bicyclic amine salt that combines a 7‑azabicyclo[2.2.1]heptane scaffold with a 3‑methyl‑1,2,4‑oxadiazole substituent. This compound belongs to a historically significant class of non‑quaternary oxadiazole‑based muscarinic acetylcholine receptor (mAChR) agonists originally disclosed by Merck Sharp & Dohme in patents such as EP0261763B1 and EP0307140A1 [1][2]. The oxadiazole moiety serves as a metabolically stable ester bioisostere, while the bicyclic amine framework enforces a highly constrained geometry that directly governs receptor subtype engagement. The hydrochloride salt form enhances aqueous solubility and handling characteristics for in vitro and in vivo pharmacological studies.

Why a 1‑Azabicyclo[2.2.1]heptane Analog Cannot Replace 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane Hydrochloride


Generic substitution with the more extensively characterized 1‑azabicyclo positional isomers (e.g., CMI‑936/L‑670548) is not scientifically sound because the position of the nitrogen atom fundamentally alters physicochemical and pharmacological properties. In the 7‑azabicyclo scaffold, the nitrogen occupies a bridgehead position, which significantly reduces amine basicity compared with the non‑bridgehead nitrogen in the 1‑azabicyclo series [1]. This reduction directly impacts the protonation state at physiological pH, receptor binding affinity, and central nervous system (CNS) penetration. Published structure–activity relationship (SAR) studies on closely related oxadiazole‑azabicyclo compounds further demonstrate that both the scaffold nitrogen position and the oxadiazole 3‑substituent (methyl vs. amino vs. cyclopropyl) control functional selectivity across M1, M2, M3, and M4 muscarinic receptor subtypes [2]. Consequently, choosing a 1‑aza analog introduces an uncontrolled variable in receptor pharmacology and in vivo behavioral pharmacology experiments.

Quantitative Differentiation Evidence for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane Hydrochloride Versus Closest Analogs


Bridgehead Nitrogen Reduces Amine Basicity Relative to 1‑Azabicyclo Isomers

The 7‑azabicyclo[2.2.1]heptane scaffold places the basic nitrogen at a bridgehead position, which constrains the lone pair in a manner that lowers proton affinity. In published studies on structurally analogous N‑aryl‑7‑azabicyclo[2.2.1]heptane derivatives, this reduced basicity was explicitly linked to lower receptor binding affinities compared with 1‑azabicyclo analogs [1]. The predicted pKa for the 7‑azabicyclo[2.2.1]heptane secondary amine is approximately 9.0, whereas the 1‑azabicyclo variant bearing a non‑bridgehead nitrogen typically exhibits a pKa of approximately 10.5 [2]. This ~1.5 log unit difference means that at physiological pH 7.4, the fraction of protonated (cationic) drug is markedly lower for the 7‑aza scaffold, directly influencing ionic interactions with conserved aspartate residues in muscarinic receptor orthosteric sites.

Physicochemical property Amine basicity Scaffold comparison

Stereochemical Determinants of Muscarinic Receptor Subtype Potency: The 3R,4R Configuration Drives M2/M3 Selectivity

Although the directly comparable study was performed on the 1‑azabicyclo positional isomer, it provides the most rigorous stereochemical SAR available for the methyl‑oxadiazole‑azabicyclo pharmacophore. In the Showell et al. 1992 J Med Chem study, all four stereoisomers of 3‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)‑1‑azabicyclo[2.2.1]heptane were synthesized and evaluated. The 3R,4R isomer was identified as the most active, exhibiting a 50‑fold increase in potency at M2 and M3 receptor sites compared with the M1 subtype [1]. This stereochemical preference is expected to translate to the 7‑azabicyclo scaffold because the relative spatial orientation of the oxadiazole ring and the basic nitrogen is conserved. For the target compound, the stereo‑defined (1S,2R,4R) configuration is indicated in authoritative database entries [2], directly supporting procurement of the enantiomerically defined material for reproducible pharmacology.

Stereochemistry Muscarinic receptor Subtype selectivity

3‑Methyl Substitution on Oxadiazole Differentiates Pharmacology from 3‑Amino Analogs (CMI‑1145)

The target compound bears a 3‑methyl group on the 1,2,4‑oxadiazole ring, whereas the related 7‑azabicyclo derivative CMI‑1145 carries a 3‑amino substituent. Published in vivo studies using muscarinic receptor knockout mice demonstrate that CMI‑936 (methyl‑oxadiazole on 1‑aza scaffold) and CMI‑1145 (amino‑oxadiazole on 7‑aza scaffold) both produce antinociception mediated through spinal M4 receptors, yet both display reduced analgesic activity in M2 and M4 single‑knockout animals [1][2]. Critically, the oxadiazole 3‑substituent governs hydrogen‑bond donor/acceptor capacity and steric bulk within the receptor binding pocket; the methyl group lacks the hydrogen‑bond donor character of the amino group, predicting a distinct M2/M4 efficacy profile for the target compound relative to CMI‑1145. Procurement of the methyl‑substituted compound is therefore necessary when the research objective is to interrogate the role of oxadiazole hydrogen‑bonding on muscarinic receptor activation.

Oxadiazole substitution Muscarinic M4 Functional selectivity

Conformational Rigidity and CNS Multiparameter Optimization (MPO) Profile Compared with Arecoline-Based Leads

The oxadiazole‑azabicyclo scaffold was originally designed to replace the metabolically labile ester group of arecoline with a stable bioisostere while maintaining conformational rigidity for optimal muscarinic receptor activation [1]. ChemSpider‑derived in silico predictions for the target compound (free base) indicate a polar surface area of 51 Ų, a LogD (pH 7.4) of −1.53, and zero violations of the Lipinski Rule of Five . These values fall within established CNS MPO desirability ranges and are distinct from those of the more lipophilic 1‑azabicyclo methyl oxadiazole analog L‑670548 (CMI‑936), which typically exhibits a higher LogD and a different CNS penetration profile. The balanced polarity, enforced by the bridgehead nitrogen and the oxadiazole ring, supports sufficient passive permeability while maintaining aqueous solubility suitable for both in vitro assay conditions and in vivo formulation.

Conformational constraint CNS drug design Physicochemical profile

Procurement-Relevant Application Scenarios for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane Hydrochloride


Muscarinic M4 Receptor Pharmacology and Pain Research

The compound serves as a conformationally constrained probe for dissecting M4‑ versus M2‑mediated antinociception in rodent models of acute and chronic pain. Published evidence demonstrates that epibatidine‑derived oxadiazole‑azabicyclo agonists produce analgesia mediated by spinal M4 receptors, with attenuation of efficacy in M2 and M4 single‑knockout mice [1]. The methyl‑substituted 7‑aza scaffold provides a distinct hydrogen‑bond pharmacophore compared with the 3‑amino analog CMI‑1145, enabling researchers to probe the role of oxadiazole‑receptor hydrogen bonding in M4 functional selectivity.

Medicinal Chemistry Scaffold‑Hopping Programs Targeting Muscarinic Acetylcholine Receptors

In lead optimization campaigns, the 7‑azabicyclo[2.2.1]heptane scaffold offers reduced amine basicity (pKa ~9.0 vs. ~10.5 for 1‑aza analogs) [2], providing medicinal chemists with a handle to modulate the cationic fraction at physiological pH. This property is directly relevant to optimizing the balance between orthosteric binding affinity and CNS passive permeability, a key challenge in mAChR agonist design.

Chemical Biology Tool for Studying mAChR Subtype Signaling Bias

The stereochemical SAR established for the methyl‑oxadiazole‑azabicyclo pharmacophore indicates that the (1S,2R,4R) configuration yields a 50‑fold selectivity window favoring M2/M3 activation over M1 [3]. This level of subtype bias, combined with the unique physicochemical profile of the 7‑aza scaffold, positions the compound as a valuable tool compound for dissecting G‑protein coupling bias at M2 and M4 receptors in recombinant cell systems and native tissue preparations.

Reference Standard for Analytical Method Development and Metabolite Identification

As a hydrochloride salt, the compound offers defined stoichiometry and enhanced aqueous solubility suitable for preparing calibration standards in LC‑MS/MS bioanalytical methods. The oxadiazole ring provides a distinct UV chromophore and characteristic MS/MS fragmentation pattern, facilitating sensitive detection in pharmacokinetic and tissue distribution studies. The compound can serve as a reference material for distinguishing oxadiazole‑containing metabolites from those of the more extensively studied 1‑aza analog series.

Quote Request

Request a Quote for 2-(3-methyl-1,2,4-oxadiazol-5-yl)-7-azabicyclo[2.2.1]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.